![molecular formula C16H10ClN3O B1663375 2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one CAS No. 77779-36-3](/img/structure/B1663375.png)
2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazoloquinolines and has been studied extensively for its biological and pharmacological properties.
Aplicaciones Científicas De Investigación
Structural Evaluation
- X-Ray Diffraction Studies : A study by (Ferreira et al., 2013) explored the structural properties of 2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one through X-ray diffraction. They investigated its hydrates and found unique hydrogen bonding and molecular arrangements, which could be significant in understanding its physical properties and interactions.
Synthesis and Chemical Properties
- Synthesis Techniques : Research on the synthesis of similar compounds, as mentioned by (Quiroga et al., 1998), can provide insights into the methodologies that could be applied to 2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one. These techniques are vital in pharmaceutical and chemical industries for producing such compounds efficiently.
Biological Activities and Applications
- Apoptosis Induction : A study by (Zhang et al., 2008) investigated derivatives of pyrazoloquinolines, which showed potent inducers of apoptosis in cancer cells. This suggests potential anticancer applications for 2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one.
- Antioxidant Properties : (Tomassoli et al., 2016) researched pyrazoloquinolines with antioxidant properties. Understanding these properties can lead to their use in therapeutic applications where oxidative stress is a factor.
- Gastric H+/K+-ATPase Inhibition : The synthesis of pyrazoloquinolines as gastric H+/K+-ATPase inhibitors, as explored by (Kalayanov et al., 2010), indicates potential use in treating gastric disorders.
Other Notable Research
- Optical Properties : Studies like the one by (Khachatryan et al., 2006) on the optical properties of similar compounds can be relevant for applications in material sciences and photonics.
Propiedades
Número CAS |
77779-36-3 |
|---|---|
Nombre del producto |
2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one |
Fórmula molecular |
C16H10ClN3O |
Peso molecular |
295.72 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C16H10ClN3O/c17-10-5-7-11(8-6-10)20-16(21)13-9-18-14-4-2-1-3-12(14)15(13)19-20/h1-9,19H |
Clave InChI |
QCBUAKLOWCOUCR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=O)N(N3)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=N2)C(=O)N(N3)C4=CC=C(C=C4)Cl |
Sinónimos |
2-(4-chlorophenyl)-2,5-dihydropyrazolo(4,3-c)quinoline-3(3H)-one CGS 9896 CGS-9896 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



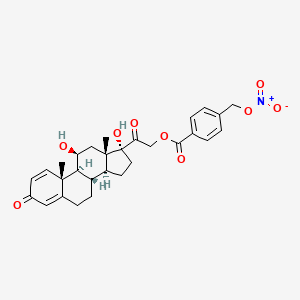
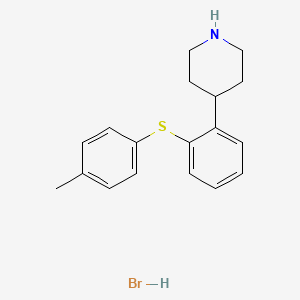
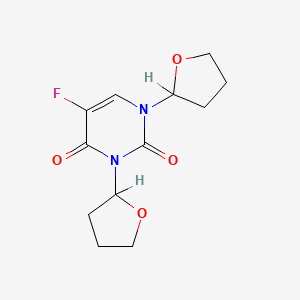
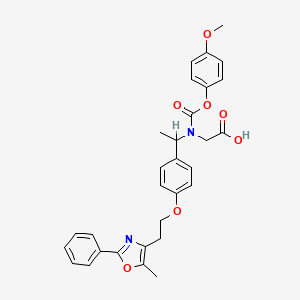
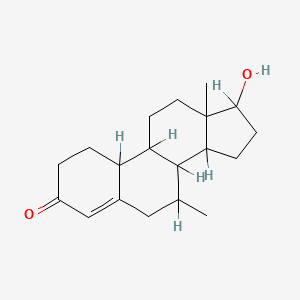
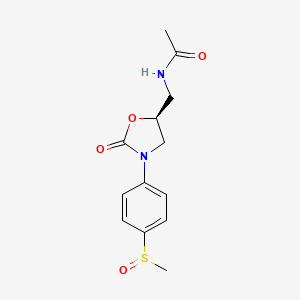
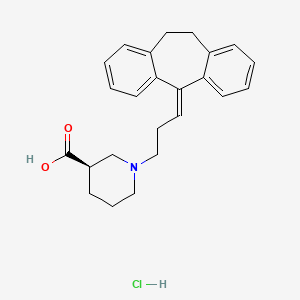
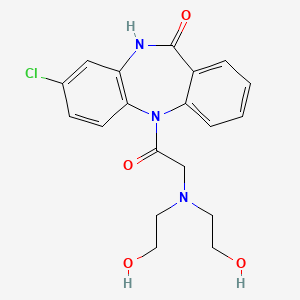
![8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one](/img/structure/B1663302.png)
![butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-propylphenyl]sulfonylcarbamate](/img/structure/B1663303.png)
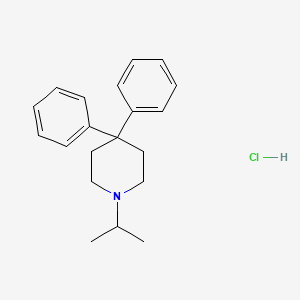
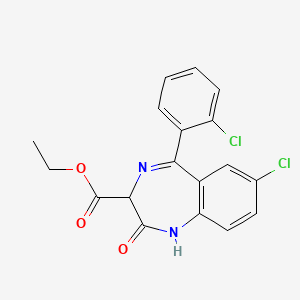
![1-(Dimethylamino)-3-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]propan-2-ol](/img/structure/B1663310.png)
![1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole](/img/structure/B1663315.png)